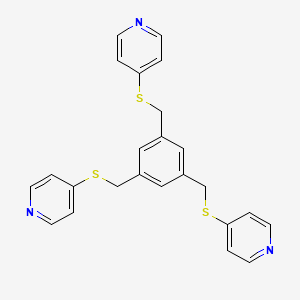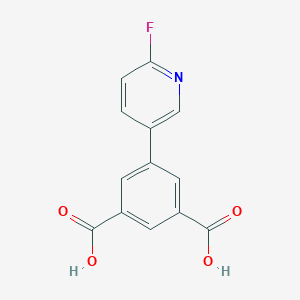
5-(6-Fluoropyridin-3-yl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Fluoropyridin-3-yl)isophthalic acid: is an organic compound with the molecular formula C13H8FNO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 6-fluoropyridin-3-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Fluoropyridin-3-yl)isophthalic acid typically involves a Suzuki coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 6-fluoropyridin-3-ylboronic acid with isophthalic acid derivatives . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxylic acid groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry: 5-(6-Fluoropyridin-3-yl)isophthalic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(6-Fluoropyridin-3-yl)isophthalic acid is largely dependent on its chemical structure. The fluorine atom on the pyridine ring can influence the compound’s reactivity and interactions with other molecules. The carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments. The molecular targets and pathways involved would vary based on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 5-(5-Fluoropyridin-3-yl)isophthalic acid
- 5-(Pyrimidin-5-yl)isophthalic acid
- 5-(3-Pyridyl)isophthalic acid
Comparison:
- 5-(6-Fluoropyridin-3-yl)isophthalic acid is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity.
- 5-(5-Fluoropyridin-3-yl)isophthalic acid has the fluorine atom in a different position, leading to variations in reactivity and interactions.
- 5-(Pyrimidin-5-yl)isophthalic acid and 5-(3-Pyridyl)isophthalic acid lack the fluorine atom, which can result in different chemical behaviors and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H8FNO4 |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
5-(6-fluoropyridin-3-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Clave InChI |
JELBLHVLLKJSLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)
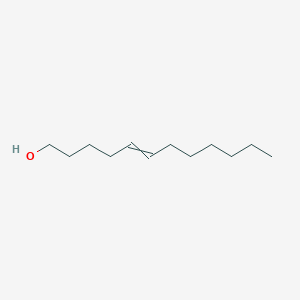
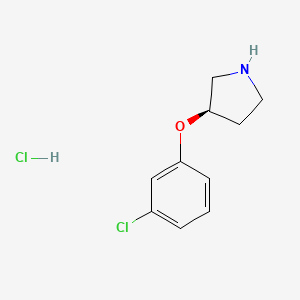

![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)



![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)
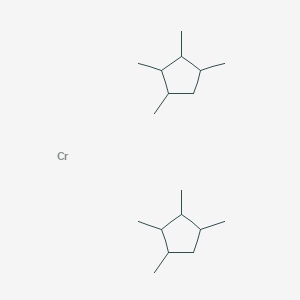

![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
